molecular formula C16H21N3O3S2 B2974248 N-[1-(6-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415600-88-1

N-[1-(6-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No. B2974248
CAS RN: 2415600-88-1
M. Wt: 367.48
InChI Key: BFARTDPESLXZKP-UHFFFAOYSA-N
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Description

“N-[1-(6-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a piperidine ring, which is a common motif in many pharmaceuticals and natural products .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole and piperidine rings in separate steps, followed by their connection via a suitable linker . The exact synthetic route would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and piperidine rings, as well as the methoxy and cyclopropane groups . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.


Chemical Reactions Analysis

As an organic compound, “N-[1-(6-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide” would be expected to undergo various chemical reactions typical of its constituent functional groups. These might include electrophilic aromatic substitution on the benzothiazole ring, nucleophilic substitution at the methoxy group, or reactions at the amide linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar cyclopropane group could give the compound both hydrophilic and hydrophobic properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing a benzothiazole ring are used for their antimicrobial or anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly if it shows promise as a pharmaceutical agent. This could involve in-depth studies of its mechanism of action, as well as clinical trials to assess its efficacy and safety in humans .

properties

IUPAC Name

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-22-12-2-5-14-15(10-12)23-16(17-14)19-8-6-11(7-9-19)18-24(20,21)13-3-4-13/h2,5,10-11,13,18H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFARTDPESLXZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(6-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide

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